(S)-(-)-1-Phenyl-1-propanol

Catalog No.
S1896901
CAS No.
613-87-6
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Phenyl-1-propanol

CAS Number

613-87-6

Product Name

(S)-(-)-1-Phenyl-1-propanol

IUPAC Name

(1S)-1-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1

InChI Key

DYUQAZSOFZSPHD-VIFPVBQESA-N

SMILES

CCC(C1=CC=CC=C1)O

Canonical SMILES

CCC(C1=CC=CC=C1)O

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)O

The exact mass of the compound (S)-(-)-1-Phenyl-1-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-1-Phenyl-1-propanol (CAS 613-87-6) is a highly specified chiral secondary alcohol utilized extensively as a stereogenic building block and analytical standard in chemical manufacturing . Unlike generic aliphatic alcohols, this compound features a precise levorotatory configuration at the C1 position, making it a critical precursor for asymmetric synthesis and the production of enantiomerically pure active pharmaceutical ingredients (APIs) [1]. Procurement decisions for this specific enantiomer are primarily driven by its strict optical purity requirements, its predictable behavior in enzymatic kinetic resolution, and its established utility as a resolving agent in advanced chromatographic systems .

Substituting (S)-(-)-1-Phenyl-1-propanol with its racemic mixture or the dextrorotatory (R)-enantiomer fundamentally compromises process reproducibility and downstream stereochemical fidelity [1]. In chiral chromatography and stationary phase validation, the (S)- and (R)-enantiomers exhibit distinct binding free energies and functional group interactions, leading to divergent elution profiles that a racemate cannot replicate [2]. Furthermore, in biocatalytic workflows such as lipase-catalyzed esterification, utilizing a generic racemate instead of the pure (S)-enantiomer results in mismatched substrate-enzyme interactions, drastically reducing yield and necessitating costly secondary chiral resolution steps [1].

Enzymatic Kinetic Resolution and Enantiomeric Excess

In biocatalytic manufacturing workflows, the isolation and processing of 1-phenyl-1-propanol enantiomers demonstrate high stereospecificity. During lipase-catalyzed enantioselective esterification using Novozym 435 and lauric acid, the (S)-enantiomer is selectively processed, achieving an enantiomeric excess (ee) of 95% within 2.5 hours [1]. This quantitative metric highlights the distinct processability of the (S)-enantiomer compared to the unresolvable racemic baseline under optimized industrial conditions [1].

Evidence DimensionEnantiomeric excess (ee) in lipase-catalyzed esterification
Target Compound Data95% ee for the (S)-enantiomer
Comparator Or BaselineRacemic 1-phenyl-1-propanol (0% ee baseline)
Quantified Difference95% absolute increase in enantiomeric purity
ConditionsNovozym 435 lipase, lauric acid acyl donor, toluene solvent, 50°C, 2.5 hours

High enantiomeric excess directly translates to higher yield and purity in downstream pharmaceutical synthesis, reducing the need for costly secondary purification steps.

Chiral Stationary Phase Binding and Elution Dynamics

(S)-(-)-1-Phenyl-1-propanol exhibits highly specific binding mechanics when utilized as a probe for chiral covalent organic framework 6 (CCOF6) stationary phases. Quantum chemical calculations demonstrate that the hydroxyl group of the (S)-enantiomer interacts specifically with the ether bond of CCOF6, resulting in the weakest binding force among tested enantiomers[1]. Consequently, the (S)-enantiomer elutes earlier than the (R)-enantiomer, providing a clear, quantifiable baseline for evaluating chiral separation efficiency [1].

Evidence DimensionBinding interaction and elution order on CCOF6
Target Compound DataHydroxyl-ether interaction leading to weaker binding and earlier elution
Comparator Or Baseline(R)-enantiomer (hydroxyl-carbonyl interaction, stronger binding, later elution)
Quantified DifferenceDistinct elution peak times driven by differential functional group interactions
ConditionsCCOF6 chromatographic stationary phase, n-hexane/isopropanol eluent

Predictable and distinct elution behavior makes this exact compound an essential analytical standard for validating new chiral columns and separation methods.

Optical Rotation for Batch-to-Batch Quality Control

The specific optical rotation of 1-phenyl-1-propanol serves as a definitive metric for its stereochemical purity in procurement. The (S)-enantiomer consistently exhibits a specific rotation of [α]20/D = -45° to -49° (c=1 in CHCl3), whereas the (R)-enantiomer is dextrorotatory . This stark contrast provides an immediate, quantitative quality control parameter that distinguishes the pure (S)-form from both the (R)-form and the optically inactive racemate, ensuring batch-to-batch reproducibility .

Evidence DimensionSpecific optical rotation [α]20/D
Target Compound Data-45° to -49° (c=1 in CHCl3)
Comparator Or BaselineRacemate (0°) and (R)-enantiomer (approx. +45° to +49°)
Quantified Difference~90° to 98° absolute difference in rotation angle compared to the (R)-enantiomer
ConditionsConcentration of 1 g/100 mL in chloroform at 20°C

Reliable optical rotation values allow procurement and QA teams to rapidly verify enantiomeric purity before integrating the compound into sensitive asymmetric syntheses.

Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

Utilizing its high enantiomeric purity (e.g., >95% ee) to synthesize stereospecific drugs where the racemic baseline would cause adverse effects or reduced efficacy[1].

Analytical Standard for Chiral Chromatography

Acting as a benchmark reference material for calibrating and validating novel chiral stationary phases, such as CCOF6 or cellulose tribenzoate, due to its well-documented and distinct elution profile compared to the (R)-enantiomer [2].

Substrate for Enzymatic Resolution Studies

Employed in the optimization of industrial biocatalysis processes, specifically for testing the efficiency and stereoselectivity of novel lipases (like Novozym 435) and acyl donors in kinetic resolution workflows [1].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

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